molecular formula C12H11Cl2N3OS B2570287 3,6-dichloro-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)pyridine-2-carboxamide CAS No. 1223540-10-0

3,6-dichloro-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)pyridine-2-carboxamide

Cat. No.: B2570287
CAS No.: 1223540-10-0
M. Wt: 316.2
InChI Key: JHJUJDBPMLBXAS-UHFFFAOYSA-N
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Description

3,6-dichloro-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)pyridine-2-carboxamide is a heterocyclic compound that contains both pyridine and thiazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of chlorine atoms and the thiazole ring in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dichloro-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)pyridine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.

    Substitution Reactions:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis.

    Coupling of the Thiazole and Pyridine Rings: The final step involves coupling the thiazole and pyridine rings through an amide bond formation, typically using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, solvent recycling, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

3,6-dichloro-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms in the pyridine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3,6-dichloro-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)pyridine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activities.

    Agriculture: The compound may serve as a precursor for the synthesis of agrochemicals such as herbicides and fungicides.

    Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3,6-dichloro-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The chlorine atoms and the thiazole ring may facilitate binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application, such as enzyme inhibition in medicinal chemistry or disruption of metabolic pathways in agricultural applications.

Comparison with Similar Compounds

Similar Compounds

  • 3,6-dichloro-N-(4-methyl-1,3-thiazol-2-yl)pyridine-2-carboxamide
  • 3,6-dichloro-N-(4-ethyl-1,3-thiazol-2-yl)pyridine-2-carboxamide
  • 3,6-dichloro-N-(5-methyl-1,3-thiazol-2-yl)pyridine-2-carboxamide

Uniqueness

The presence of both ethyl and methyl groups on the thiazole ring in 3,6-dichloro-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)pyridine-2-carboxamide makes it unique compared to similar compounds. These substituents can influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3,6-dichloro-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N3OS/c1-3-8-6(2)19-12(15-8)17-11(18)10-7(13)4-5-9(14)16-10/h4-5H,3H2,1-2H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHJUJDBPMLBXAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=N1)NC(=O)C2=C(C=CC(=N2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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